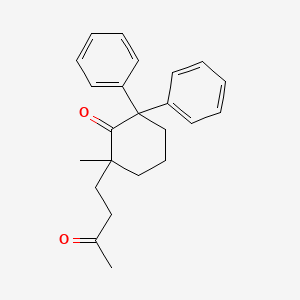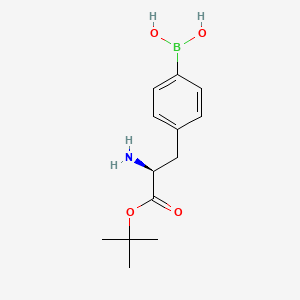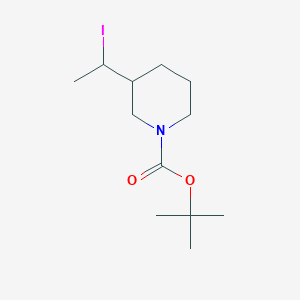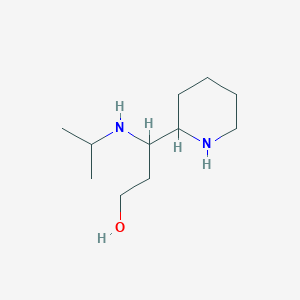![molecular formula C16H24N2O5S B13945073 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid CAS No. 215299-79-9](/img/structure/B13945073.png)
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is a chemical compound with a complex structure that includes a benzoic acid core substituted with an ethyl-piperazine sulfonyl group and a propoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoic acid core: This can be achieved through the reaction of a suitable aromatic compound with a carboxylating agent.
Introduction of the propoxy group: This step involves the alkylation of the benzoic acid derivative with a propyl halide under basic conditions.
Attachment of the ethyl-piperazine sulfonyl group: This is typically done through a sulfonylation reaction, where the benzoic acid derivative is reacted with an ethyl-piperazine sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like cell division or apoptosis.
Inhibiting microbial growth: By targeting essential bacterial enzymes or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine: Contains a morpholine ring instead of a propoxy group.
Uniqueness
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
215299-79-9 |
|---|---|
Molekularformel |
C16H24N2O5S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxybenzoic acid |
InChI |
InChI=1S/C16H24N2O5S/c1-3-11-23-15-6-5-13(12-14(15)16(19)20)24(21,22)18-9-7-17(4-2)8-10-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
GMRUUBABZXAQQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)


![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)






![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
